(3E)-4-methoxyhexa-3,5-dien-2-one
Description
(3E)-4-Methoxyhexa-3,5-dien-2-one is a conjugated dienone characterized by a six-carbon backbone with double bonds at positions 3 (E-configuration) and 5, a ketone group at position 2, and a methoxy substituent at position 4. Its conjugated system allows for resonance stabilization, while the methoxy group influences electron distribution and reactivity .
Properties
CAS No. |
140171-39-7 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(3E)-4-methoxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-7(9-3)5-6(2)8/h4-5H,1H2,2-3H3/b7-5+ |
InChI Key |
HFNWTRLPTKAVEF-FNORWQNLSA-N |
SMILES |
CC(=O)C=C(C=C)OC |
Isomeric SMILES |
CC(=O)/C=C(\C=C)/OC |
Canonical SMILES |
CC(=O)C=C(C=C)OC |
Synonyms |
3,5-Hexadien-2-one, 4-methoxy-, (E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Dienone Systems
Key Observations :
- Electron-Donating vs. In contrast, nitro () and trifluoromethyl () groups reduce electron density, favoring electrophilic interactions .
- Biological Activity: Hispolon () exhibits bioactivity due to phenolic hydroxyls, while Trichoderma-derived analogs (e.g., compounds 189–190 in ) show moderate antibacterial activity, suggesting substituents influence bioactivity .
Spectroscopic and Analytical Data
- NMR Trends: Methoxy groups resonate at δH 3.30–3.40 ppm (e.g., compound 2 in ), consistent with the target compound’s expected signals. Conjugated dienones show characteristic ketone carbonyl signals at δC 190–210 ppm (e.g., Hispolon at δC 198.2 ppm) .
- IR Spectroscopy : Stretching frequencies for α,β-unsaturated ketones (1650–1750 cm⁻¹) are common across analogs, while nitro groups (1520 cm⁻¹) and trifluoromethyl (1100–1200 cm⁻¹) introduce distinct peaks .
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